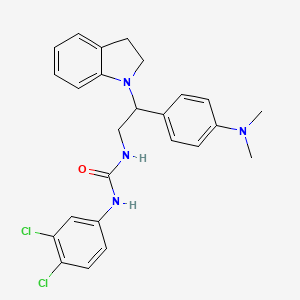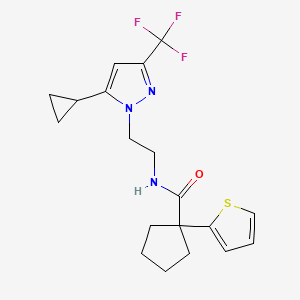
3-(Isopropanesulfonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isopropanesulfonyl)phenylboronic acid is a chemical compound with the CAS Number: 1318768-42-1 . It has a molecular weight of 228.08 and its molecular formula is C9H13BO4S . The IUPAC name for this compound is (3-(isopropylsulfonyl)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropanesulfonyl group .Chemical Reactions Analysis
Boronic acids, including this compound, are known for their role in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Scientific Research Applications
Materials Science: Covalent Organic Frameworks
In materials science, phenylboronic acids have been utilized in the synthesis of Covalent Organic Frameworks (COFs). COFs are highly ordered, porous materials with potential applications in gas storage, separation, and catalysis. For instance, by condensing phenyl diboronic acid with hexahydroxytriphenylene, researchers have created COFs with high thermal stability and permanent porosity, demonstrating the utility of phenylboronic acids in constructing advanced materials with specific structural and functional properties (Côté et al., 2005).
Biochemical Applications: Glucose-Responsive Systems
In the realm of biochemistry and medical research, phenylboronic acids are widely studied for their glucose-responsive properties, making them valuable in the development of insulin delivery systems. These materials exhibit sensitivity to glucose levels, and their incorporation into nanogels, micelles, and other nanomaterials has been explored for controlled drug delivery, particularly for diabetes management. The synthesis and applications of phenylboronic acid-based glucose-responsive materials showcase their potential in creating systems that can autonomously regulate insulin release in response to glucose levels in the body (Ma & Shi, 2014).
Diagnostic and Therapeutic Applications
Phenylboronic acids are also pivotal in the development of diagnostic tools and therapeutic applications. For example, they are employed in the design of sensors and delivery systems targeting specific biological molecules or cells. One notable application is in tumor targeting and penetration, where phenylboronic acid-decorated nanoparticles have been prepared for enhanced drug delivery to tumor sites, demonstrating the capacity of these compounds to improve tumor accumulation and antitumor effects significantly (Wang et al., 2016).
Glycoproteins/Glycopeptides Enrichment
Further extending their utility, phenylboronic acids have been integrated into magnetic nanoparticles for the selective enrichment of glycoproteins/glycopeptides, critical in biomarker research and biomedical sciences. This application underscores the versatility of phenylboronic acids in facilitating the analysis and identification of biomolecules, thereby supporting the advancement of diagnostic and therapeutic research (Zhang et al., 2015).
Future Directions
Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, have shown potential in various fields of research. For example, they have been used in the design of glucose-sensitive hydrogels, which can be suitable candidates for the design of insulin delivery systems . As the understanding of the unique chemistry of boronic acids continues to grow, it is likely that new applications and research directions will continue to emerge.
Properties
IUPAC Name |
(3-propan-2-ylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXSDARQWGOCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2663114.png)
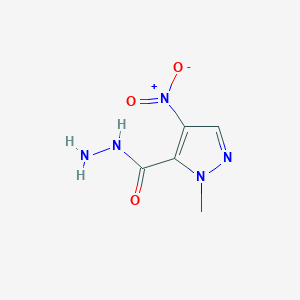
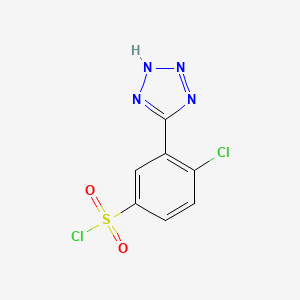
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2663117.png)
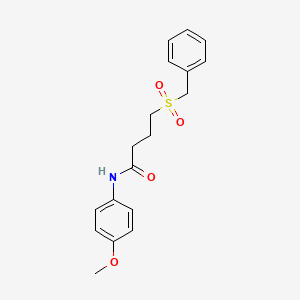
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2663121.png)
![5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2663122.png)
